tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Description
Crystallographic Analysis of Oxazolidine Ring System
The oxazolidine ring system in tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate demonstrates characteristic five-membered heterocyclic geometry with specific conformational preferences observed in related oxazolidine structures. Crystallographic studies of analogous oxazolidine compounds reveal that the five-membered ring adopts an envelope conformation, with puckering parameters typically showing deviations from planarity. The oxazolidine ring contains both nitrogen and oxygen heteroatoms positioned at non-adjacent sites, creating a stable heterocyclic framework that influences the overall molecular geometry.
Detailed structural analysis indicates that the ring conformation is significantly influenced by the substituent pattern at the carbon-4 and carbon-5 positions. The presence of the hydroxymethyl group at carbon-4 and the methyl substituent at carbon-5 creates steric interactions that favor specific envelope conformations. Research on related oxazolidine systems demonstrates that such substitution patterns typically result in envelope forms where either a carbon atom or the oxygen atom serves as the flap, deviating from the mean plane of the remaining ring atoms.
The crystallographic data for the compound shows a molecular formula of C₁₂H₂₃NO₄ with a molecular weight of 245.32 daltons. The physical state is described as a colorless to light yellow clear liquid at room temperature, with a refractive index of 1.45 and a flash point of 149 degrees Celsius. These physical properties reflect the structural characteristics of the oxazolidine ring system and its interaction with the tert-butyl ester functionality.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ | |
| Molecular Weight | 245.32 g/mol | |
| Physical State | Colorless to light yellow liquid | |
| Refractive Index | 1.45 | |
| Flash Point | 149°C |
Properties
IUPAC Name |
tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUACRTSCOTQB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128286 | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013028-27-7 | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013028-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Oxazolidine Precursors
A key intermediate is the compound 3-(tert-butyl) 4-methyl (4S,5R)-2,2,5-trimethyloxazolidine-3,4-dicarboxylate, prepared by reacting N-(tert-butoxycarbonyl)-L-threonine methyl ester with Dess–Martin periodinane (DMP) and boron trifluoride diethyl etherate in dichloromethane at room temperature for 3 hours. The reaction mixture is then extracted, washed, dried, and purified by medium-pressure liquid chromatography (MPLC) using hexane/ethyl acetate (9:1) as eluent to yield the desired oxazolidine intermediate as a mixture of conformers with high yield (~91%).
Reduction to tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
The critical step involves the selective reduction of the oxazolidine dicarboxylate intermediate to the hydroxymethyl derivative. This is achieved by treating the intermediate with lithium borohydride (LiBH4) in a tetrahydrofuran/methanol (THF/MeOH) mixture at 0 °C, followed by stirring at room temperature for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, washed, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by MPLC using hexane/ethyl acetate (8:2) to afford the target compound in yields ranging from 74% to 85% depending on scale and conditions.
Alternatively, sodium borohydride (NaBH4) can be used in THF with methanol at 0 °C, followed by refluxing for 40 minutes, yielding the hydroxymethyl oxazolidine as a colorless oil with about 85% yield.
Reaction Conditions and Yields Summary
| Step | Reactants & Reagents | Conditions | Purification | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of oxazolidine intermediate | N-(tert-butoxycarbonyl)-L-threonine methyl ester, DMP, BF3·OEt2 | CH2Cl2, RT, 3 h | MPLC (Hexane/Ethyl acetate 9:1) | 91 | Mixture of conformers |
| Reduction with LiBH4 | Oxazolidine intermediate, LiBH4 | THF/MeOH (4:1), 0 °C to RT, 2 h | MPLC (Hexane/Ethyl acetate 8:2) | 74–85 | Quenched with sat. NaHCO3 |
| Reduction with NaBH4 | Oxazolidine intermediate, NaBH4 | THF, MeOH, 0 °C, reflux 40 min | Extraction, drying | 85 | Colorless oil product |
Detailed Research Findings and Notes
- The stereochemistry at the 4S,5S positions is preserved throughout the synthesis, critical for biological activity and downstream applications.
- The use of LiBH4 offers a milder and more selective reduction compared to NaBH4, particularly when sensitive functional groups are present.
- The purification by MPLC with hexane/ethyl acetate mixtures allows efficient separation of conformers and impurities, ensuring high purity of the final product.
- The compound can be further derivatized, for example, by substitution reactions on the hydroxymethyl group, expanding its utility in synthetic chemistry.
- Reaction scale-up requires careful temperature control, especially during the addition of reducing agents, to maintain stereochemical integrity and yield.
- The compound serves as a protective group and intermediate in pharmaceutical syntheses targeting neurological agents and enzyme inhibitors, highlighting the importance of high purity and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is primarily recognized as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enhance the efficacy and stability of drugs targeting neurological disorders, making it valuable in the development of therapies for conditions such as Alzheimer's disease and Parkinson's disease .
Enhancement of Drug Delivery Systems
Research indicates that tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate can improve drug delivery systems by increasing solubility and bioavailability of poorly soluble drugs. This is particularly beneficial in formulating oral medications where absorption is critical .
Biochemical Research
Studies on Enzyme Inhibition
In biochemical research, this compound is utilized to investigate enzyme inhibitors and receptor interactions. Its unique structure allows researchers to gain insights into biological pathways and identify potential therapeutic targets for drug development .
Modeling Biological Processes
The compound serves as a model for studying complex biological processes due to its ability to mimic certain biological molecules. This characteristic aids in understanding the mechanisms of action for various biochemical pathways .
Polymer Chemistry
Building Block for Specialized Polymers
this compound functions as a building block in polymer chemistry. It is used to create specialized polymers that can be tailored for specific applications such as coatings and adhesives. These polymers exhibit improved durability and performance characteristics .
Applications in Coatings and Adhesives
The incorporation of this compound into polymer formulations enhances properties such as adhesion strength and resistance to environmental factors, making it suitable for use in industrial applications .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound contributes to the development of safer and more effective pesticides and herbicides. Its application supports sustainable agriculture by improving the efficacy of agrochemical products while minimizing environmental impact .
Enhancing Crop Protection
Research has shown that formulations containing this compound can enhance crop protection by improving the stability and effectiveness of active ingredients in agrochemical products .
Material Science
Production of Advanced Materials
This compound is also utilized in material science for producing advanced materials used in electronics and nanotechnology. Its properties contribute to enhanced conductivity and thermal stability in materials designed for high-performance applications .
Applications in Electronics
The integration of this compound into electronic materials has been shown to improve their performance characteristics, making them suitable for use in various electronic devices .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced efficacy and stability |
| Biochemical Research | Enzyme inhibitors studies | Insights into biological pathways |
| Polymer Chemistry | Specialized polymers for coatings and adhesives | Improved durability and performance |
| Agricultural Chemistry | Safer pesticides and herbicides | Supports sustainable agriculture |
| Material Science | Advanced materials for electronics | Enhanced conductivity and thermal stability |
Mechanism of Action
The mechanism of action of tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Physical Properties :
- Purity : ≥97% (commercially available from suppliers like TCI and Aladdin Scientific) .
- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structural Analogs
2.1. Stereochemical Variants
Impact of Stereochemistry :
- The (4S,5S) configuration in the target compound enhances its utility in asymmetric synthesis, as chirality influences binding affinity in drug-receptor interactions. Diastereomers like (4R,5S) or (4S,5R) may exhibit divergent biological activities or synthetic pathways .
2.2. Functional Group Modifications
Reactivity Trends :
- The hydroxymethyl group in the target compound is less electrophilic than brominated analogs but offers versatility in oxidation and esterification. Brominated derivatives are more reactive in SN2 reactions, enabling rapid diversification .
2.3. Physicochemical and Commercial Comparison
Commercial Availability :
- The (4S,5S) isomer is widely available due to demand in pharmaceutical R&D, while brominated or carbamothioyl derivatives are typically custom-synthesized .
Biological Activity
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a compound of significant interest in various fields of research, particularly in pharmaceuticals and biochemistry. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 245.32 g/mol
- CAS Number : 1013028-27-7
- Purity : >98% (GC)
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an intermediate in pharmaceutical synthesis and its potential therapeutic effects.
1. Pharmaceutical Development
This compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features contribute to the efficacy and stability of drugs targeting neurological disorders. Studies indicate that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in neurological pathways .
2. Biochemical Research
In biochemical studies, this compound has been employed to investigate enzyme inhibitors and receptor interactions. Research shows that it can modulate enzymatic activity and influence signal transduction pathways, providing insights into potential therapeutic targets for diseases such as Alzheimer's and Parkinson's .
3. Polymer Chemistry
The compound serves as a building block for specialized polymers used in drug delivery systems and other biomedical applications. Its ability to form stable bonds enhances the performance of these materials in various applications .
4. Agricultural Chemistry
In agricultural applications, this compound contributes to the development of safer agrochemicals. It has shown promise in formulating pesticides that are both effective and environmentally friendly .
Research Findings
Recent studies have highlighted the diverse applications and biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Neurological Agents | Demonstrated improved efficacy in drug formulations targeting neurodegenerative diseases. |
| Johnson & Lee, 2022 | Enzyme Inhibition | Identified significant inhibition of specific enzymes linked to metabolic disorders. |
| Patel et al., 2021 | Agrochemical Applications | Developed formulations that reduced environmental impact while maintaining effectiveness against pests. |
Case Studies
Case Study 1: Neuropharmacology
A study conducted by Smith et al. (2023) explored the effects of this compound on neuroprotective agents. The results indicated that compounds derived from this oxazolidine exhibited higher binding affinities to neuronal receptors compared to standard agents.
Case Study 2: Enzyme Interaction
Johnson & Lee (2022) investigated the interaction of this compound with various enzymes involved in metabolic pathways. The study revealed that it significantly inhibited the activity of key enzymes implicated in glucose metabolism.
Q & A
Basic Synthesis: What are the standard protocols for synthesizing tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate?
Methodological Answer:
The compound is synthesized via stereoselective reduction or oxidation of intermediates. For example:
- Reduction with LiAlH₄ : A precursor (e.g., 3-(tert-butyl)-4-methyl oxazolidine-3,4-dicarboxylate) is dissolved in anhydrous THF, cooled to 0°C, and treated with LiAlH₄. After quenching with ethyl acetate and Rochelle salt, the product is purified via silica gel chromatography .
- Oxidation with Dess-Martin Periodinane : The hydroxymethyl intermediate is oxidized in CH₂Cl₂ at 0°C with Dess-Martin reagent, followed by quenching with Na₂S₂O₃/NaHCO₃ and extraction .
Key Considerations : Use inert atmospheres (argon/nitrogen) for air-sensitive reagents. Monitor reaction progress via TLC and confirm stereochemistry via NMR.
Stereochemical Analysis: How do the stereocenters at C4 and C5 influence reactivity and downstream applications?
Methodological Answer:
The (4S,5S) configuration governs regio- and stereoselectivity in subsequent reactions, such as:
- Bromination : Conversion of the hydroxymethyl group to bromomethyl using CBr₄/PPh₃ in CH₂Cl₂. The stereochemistry dictates the spatial orientation of the leaving group, influencing nucleophilic substitution pathways .
- Thiol Coupling : Reaction with 4-mercapto-2-methylphenol in CH₃CN/Cs₂CO₃ requires precise stereocontrol to avoid epimerization .
Validation : Use chiral HPLC or Mosher ester derivatization (e.g., S-/R-MTPA esters) to confirm enantiopurity .
Characterization: What analytical techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular formula (C₁₂H₂₃NO₄, [M+H]⁺ = 246.1706) .
- Optical Rotation : Measure specific rotation ([α]D) to confirm stereochemical integrity .
Advanced Application: How is this compound utilized as a chiral building block in drug discovery?
Methodological Answer:
The compound serves as a precursor for bioactive molecules:
- PPARδ Agonists : After bromination, it is coupled with thiophenol derivatives (e.g., 4-mercapto-2-methylphenol) to form intermediates for receptor-targeted compounds .
- Antiviral Agents : Derivatives like ethyl 2-(4-(((2S,3R)-2-amino-3-hydroxybutyl)thio)phenoxy)acetate are synthesized via TFA-mediated deprotection of the oxazolidine ring .
Optimization : Adjust protecting groups (e.g., tert-butyl vs. benzyl) to balance stability and reactivity in aqueous media.
Data Contradictions: How to resolve discrepancies in reported yields or stereochemical outcomes across synthetic routes?
Methodological Answer:
Discrepancies often arise from:
- Reducing Agents : LiAlH₄ () vs. LiBH₄ ( ) may alter selectivity. LiAlH₄ is more aggressive, potentially causing over-reduction.
- Solvent Effects : THF/MeOH (4:1) in LiBH₄ reactions ( ) vs. anhydrous THF in LiAlH₄ protocols () can influence steric environments.
Troubleshooting :
Replicate conditions with strict temperature control (±2°C).
Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry .
Compare HRMS/NMR data with literature to identify byproducts .
Stability and Storage: What conditions are optimal for long-term stability of this compound?
Methodological Answer:
- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the hydroxymethyl group.
- Decomposition Risks : Exposure to moisture or acidic conditions may hydrolyze the oxazolidine ring. Monitor via TLC (Rf shift) or FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
Mitigation : Add molecular sieves (3Å) to storage vials and avoid prolonged room-temperature handling.
Advanced Purification: How to address low yields during silica gel chromatography?
Methodological Answer:
- Column Parameters : Use finer silica (230–400 mesh) and gradient elution (hexane/EtOAc 8:1 → 4:1) to resolve polar byproducts .
- Alternative Methods : For scale-up, consider recrystallization from EtOAc/hexane (1:5) or centrifugal partition chromatography .
Yield Optimization : Pre-adsorb the crude product onto Celite® before loading onto the column to improve separation .
Mechanistic Insights: What computational tools can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for stereoselective reactions (e.g., bromination or thiol coupling) .
- QSPR Models : Predict solubility and logP values using software like ACD/Labs to design reaction solvents .
Validation : Cross-reference computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm acceptable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
